
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol, commonly known as DMDD, is a boron-containing heterocyclic compound that has been widely studied for its potential applications in various fields of scientific research. DMDD is an important boron-containing compound due to its unique properties, such as its ability to form stable complexes with metal ions and its ability to act as a Lewis acid. Furthermore, its low toxicity and low cost make it an attractive candidate for a variety of applications.
Scientific Research Applications
DMDD has been widely studied for its potential applications in various fields of scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent for the preparation of metal-organic frameworks. It has also been used in the synthesis of various heterocyclic compounds, such as pyrrolidines, pyrazolines, and oxazolines. Furthermore, DMDD has been used as a fluorescent sensor for the detection of metal ions and as a redox-active material for the generation of hydrogen peroxide.
Mechanism of Action
The mechanism of action of DMDD is complex and varies depending on the application. In general, DMDD acts as a Lewis acid, which means that it can form stable complexes with metal ions. It also acts as a nucleophile and can react with electrophiles to form covalent bonds. In addition, DMDD can act as a catalyst in organic synthesis, facilitating the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are largely unknown. However, studies have shown that DMDD can interact with various biological molecules, such as proteins and nucleic acids. Furthermore, DMDD has been shown to be non-toxic and non-irritating in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using DMDD for laboratory experiments include its low cost, low toxicity, and its ability to form stable complexes with metal ions. Furthermore, DMDD is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using DMDD in laboratory experiments. For example, DMDD can be difficult to purify and can be unstable in certain conditions.
Future Directions
The potential applications of DMDD in scientific research are vast and varied. Future research should focus on exploring the potential of DMDD as a catalyst for organic synthesis, as a fluorescent sensor for the detection of metal ions, and as a redox-active material for the generation of hydrogen peroxide. Additionally, future research should focus on the biochemical and physiological effects of DMDD and its potential applications in medicinal chemistry.
Synthesis Methods
DMDD can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, the Ullmann reaction, and the Williamson ether synthesis. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of aldehydes and ketones with a dialkyl borinic acid. The reaction proceeds via a nucleophilic addition-elimination pathway and yields the desired product in high yields.
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-(1,3-dioxan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-15(2)9-20-16(21-10-15)12-8-11(4-5-13(12)17)14-18-6-3-7-19-14/h4-5,8,14,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYJABQWSQGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


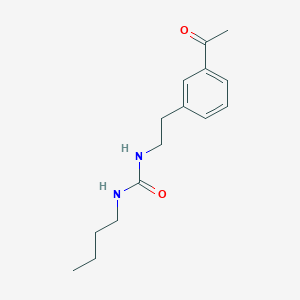

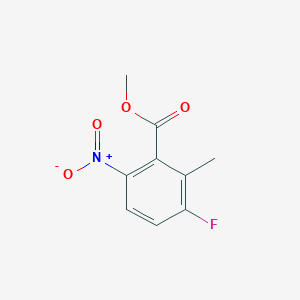
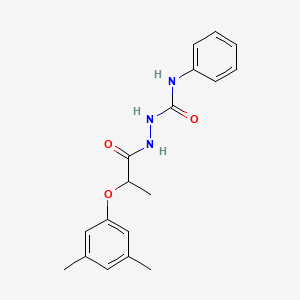
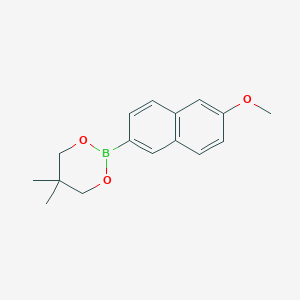
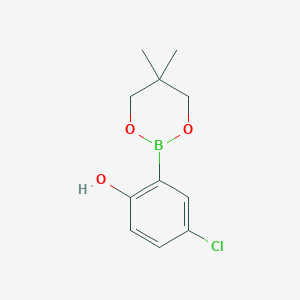
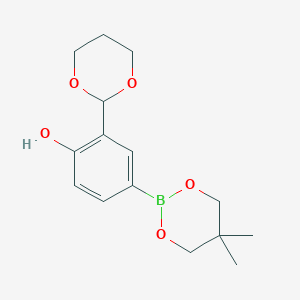
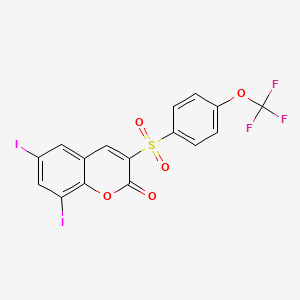
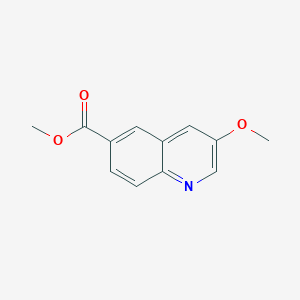
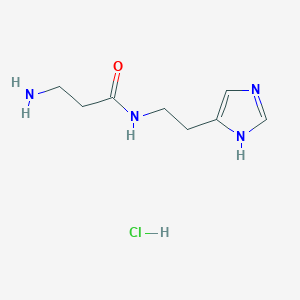
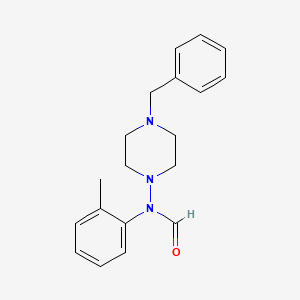

![tert-Butyl 2-{[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321890.png)